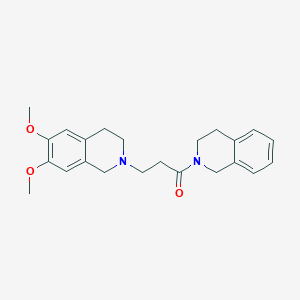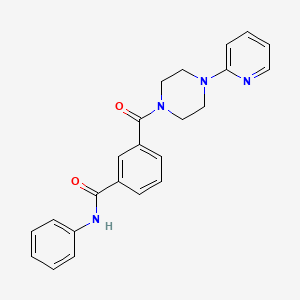![molecular formula C18H23N3O2 B6636613 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide, also known as MPMP, is a chemical compound used in scientific research. This compound has gained significant attention due to its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide involves the inhibition of specific signaling pathways that are involved in cancer cell proliferation and survival. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide targets the PI3K/Akt/mTOR pathway, which is known to be upregulated in many types of cancer. By inhibiting this pathway, 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects
2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has also been shown to inhibit the expression of several genes that are involved in cancer cell proliferation and survival. In vivo studies have demonstrated that 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide inhibits tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of using 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide in lab experiments is its high specificity for cancer cells. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide targets specific signaling pathways that are upregulated in cancer cells, making it a potential candidate for targeted therapy. Additionally, 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has been shown to have low toxicity in animal models, making it a safe candidate for further research.
One of the main limitations of using 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide to cells in vitro and in vivo. Additionally, the mechanism of action of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide. One area of research is the development of more efficient synthesis methods for 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide. Another area of research is the identification of the specific signaling pathways that are targeted by 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide. This can help to identify potential biomarkers for the use of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide in cancer therapy. Additionally, further research is needed to determine the optimal dosing and administration of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide in animal models and clinical trials. Finally, the potential use of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide in combination with other anti-cancer drugs should be explored to determine its efficacy in combination therapy.
Conclusion
In conclusion, 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention for its potential therapeutic properties in the treatment of cancer and other diseases. The synthesis method of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has been optimized to yield high-quality 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide with high purity and yield. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide targets specific signaling pathways that are upregulated in cancer cells, making it a potential candidate for targeted therapy. While 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has several advantages for lab experiments, there are also limitations that need to be addressed. Further research is needed to determine the optimal dosing and administration of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide and to explore its potential use in combination therapy.
合成法
The synthesis of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide involves several steps, including the reaction of 2-methoxybenzylamine with 2-methyl-4-pyridinecarboxylic acid, followed by the reaction of the resulting intermediate with 2-methylpropylamine. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to yield high-quality 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide with high purity and yield.
科学的研究の応用
2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic properties. Several studies have reported that 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide exhibits anti-cancer activity by inducing apoptosis in cancer cells. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has demonstrated anti-inflammatory and anti-oxidative properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13(2)11-21-18(22)14-8-9-19-17(10-14)20-12-15-6-4-5-7-16(15)23-3/h4-10,13H,11-12H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXIPEHDAZMQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC=C1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)






![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)
![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)
![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)
